(5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylidene and phenoxyethoxy groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial compound.
Uniqueness
(5E)-5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: stands out due to its unique combination of functional groups and potential applications across various fields. Its versatility in undergoing different chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C29H28N2O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5E)-5-[[3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N2O6/c1-4-20-14-19(2)15-25(16-20)37-13-12-36-24-7-5-6-21(17-24)18-26-27(32)30-29(34)31(28(26)33)22-8-10-23(35-3)11-9-22/h5-11,14-18H,4,12-13H2,1-3H3,(H,30,32,34)/b26-18+ |
InChI Key |
HSHMDDSZJNHTPB-NLRVBDNBSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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